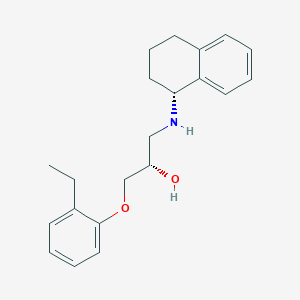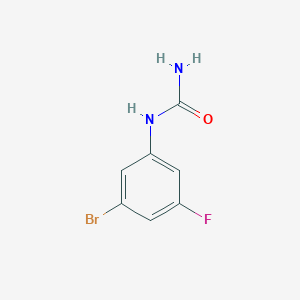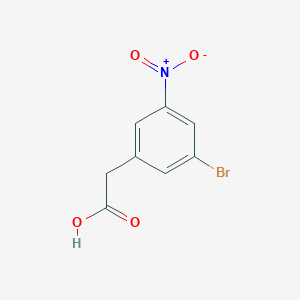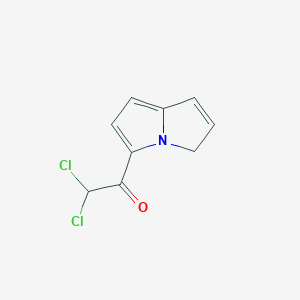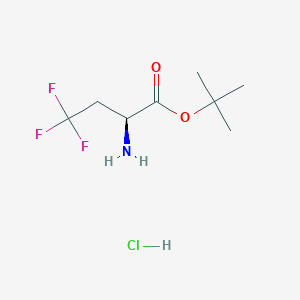
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride is a synthetic organic compound with the molecular formula C8H15ClF3NO2. It is a derivative of alanine, where the alpha carbon is substituted with a trifluoromethyl group and the amino group is protected as a tert-butyl ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4,4-trifluorobutanoic acid.
Amidation: The trifluorobutanoic acid is then converted to its corresponding amide using an appropriate amine.
Esterification: The amide is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: 4,4,4-Trifluorobutanoic acid.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, especially in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoroalanine: A similar compound without the tert-butyl ester group.
Trifluoromethylalanine: Another derivative with different substitution patterns on the alanine backbone.
Fluoroalanine: A simpler analog with fewer fluorine atoms.
Uniqueness
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride is unique due to its combination of the trifluoromethyl group and the tert-butyl ester protection. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H15ClF3NO2 |
|---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride |
InChI |
InChI=1S/C8H14F3NO2.ClH/c1-7(2,3)14-6(13)5(12)4-8(9,10)11;/h5H,4,12H2,1-3H3;1H/t5-;/m0./s1 |
InChI Key |
QHQXIAWIMUFDBR-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
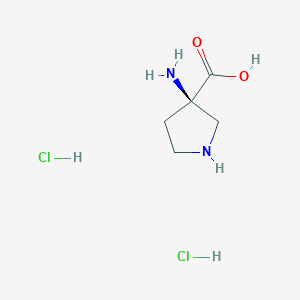
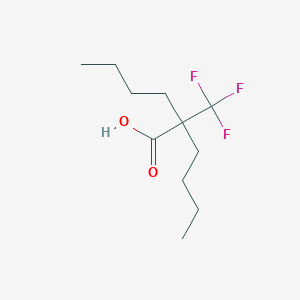

![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
![N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)
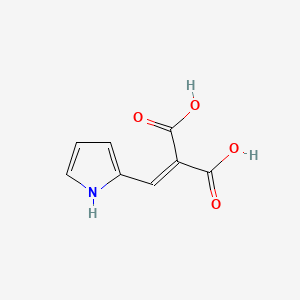
![Pyrazolo[1,5-a]pyridine, 5-(chloromethyl)-](/img/structure/B12857152.png)
